molecular formula C23H24FN3O2 B10894464 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10894464
M. Wt: 393.5 g/mol
InChI Key: ZPYCPBKYWRMZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bicyclo[2.2.1]heptane moiety, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine core, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the Bicyclo[2.2.1]heptane Moiety: This step may involve nucleophilic substitution or addition reactions to introduce the bicyclo[2.2.1]heptane group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Adjusting reaction conditions to accommodate large-scale production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl and isoxazolo[5,4-b]pyridine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reducing Agents: Including lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

Scientific Research Applications

N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include:

    Signal Transduction: Altering the signaling pathways within cells.

    Enzyme Inhibition: Blocking the activity of enzymes critical for certain biological processes.

    Receptor Modulation: Affecting the function of receptors involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide
  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitro-1-methyl-1H-pyrazole-5-carboxamide
  • N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-tert-butylphenyl)-4-quinolinecarboxamide

Uniqueness

N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C23H24FN3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24FN3O2/c1-12-9-19(22(28)26-13(2)18-11-14-3-4-16(18)10-14)20-21(27-29-23(20)25-12)15-5-7-17(24)8-6-15/h5-9,13-14,16,18H,3-4,10-11H2,1-2H3,(H,26,28)

InChI Key

ZPYCPBKYWRMZBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC(C)C4CC5CCC4C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.